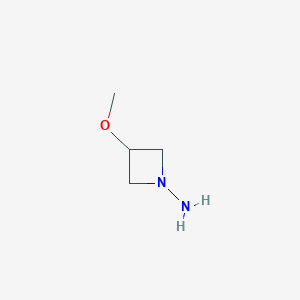
3,5-Dichloro-4-methylphenylacetonitrile
Descripción general
Descripción
3,5-Dichloro-4-methylphenylacetonitrile (3,5-DCMPA) is a chemical compound used in scientific research and laboratory experiments. It is a colorless, crystalline compound with a molecular weight of 234.04 g/mol, and a boiling point of 232 °C. 3,5-DCMPA has a variety of applications in scientific research and laboratory experiments, as it can be used for synthesis, as a reagent, and as a catalyst.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-methylphenylacetonitrile has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a catalyst, and as a ligand in coordination chemistry. It can also be used as a starting material for the synthesis of a variety of compounds, such as 3,5-dichloro-4-methylphenylacetic acid, 3,5-dichloro-4-methylphenylacetonitrile oxime, and 3,5-dichloro-4-methylphenylacetonitrile hydrochloride.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-methylphenylacetonitrile is not fully understood, but it is believed to act as a proton donor, donating a proton to the reaction partner to form a new bond. It is also believed to act as a Lewis acid, accepting a pair of electrons from the reaction partner to form a new bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Dichloro-4-methylphenylacetonitrile are not yet fully understood. However, it has been shown to have antimicrobial activity against certain bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-Dichloro-4-methylphenylacetonitrile in lab experiments include its low cost, easy availability, and its ability to act as a reagent, catalyst, and ligand in various reactions. However, there are some limitations to its use, such as its instability in acidic and basic solutions, and the fact that it is a known skin irritant.
Direcciones Futuras
The potential future directions for 3,5-Dichloro-4-methylphenylacetonitrile include further research into its antimicrobial, anti-inflammatory, and antioxidant effects, as well as its potential applications in the synthesis of new compounds. In addition, further research into its mechanism of action, as well as its stability in various conditions, could provide new insights into its use in laboratory experiments. Finally, further research into its potential toxicity and environmental impact could provide valuable information for its safe use in laboratory experiments.
Propiedades
IUPAC Name |
2-(3,5-dichloro-4-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-6-8(10)4-7(2-3-12)5-9(6)11/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQIBRBNWIXTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-methylphenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane](/img/structure/B1473698.png)


![(3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1473704.png)
